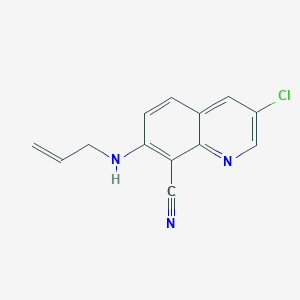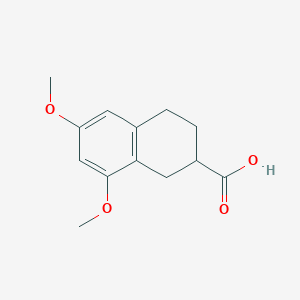
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is a chemical compound that belongs to the class of naphthalene derivatives This compound is characterized by the presence of two methoxy groups at the 6th and 8th positions, a tetrahydronaphthalene core, and a carboxylic acid group at the 2nd position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid can be achieved through several synthetic routes. One common method involves the transformation of 6-methoxy-1-tetralone into the desired acid. The process includes the following steps :
Formation of Ketoester: 6-Methoxy-1-tetralone is treated with diethyl carbonate in the presence of a base to form a ketoester.
Reduction and Dehydration: The ketoester is then reduced using sodium borohydride in ethanol, followed by dehydration with p-toluenesulphonic acid monohydrate to yield an unsaturated ester.
Catalytic Hydrogenation: The unsaturated ester undergoes catalytic hydrogenation using palladium on carbon (Pd/C) to form a saturated ester.
Bromination and Hydrolysis: The saturated ester is brominated using N-bromosuccinimide (NBS) and then hydrolyzed to yield the desired carboxylic acid.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthetic route described above can be adapted for large-scale production with appropriate optimization of reaction conditions and purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other reduced forms.
Substitution: The methoxy groups can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.
Aplicaciones Científicas De Investigación
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is not fully understood. its effects are believed to be mediated through interactions with specific molecular targets and pathways. For example, its derivatives may interact with enzymes or receptors involved in biological processes, leading to various pharmacological effects.
Comparación Con Compuestos Similares
Similar Compounds
5,6-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid: Similar structure with methoxy groups at different positions.
6-Methoxy-1,2,3,4-tetrahydronaphthalene: Lacks the carboxylic acid group.
1,2,3,4-Tetrahydronaphthalene-6-carboxylic acid: Similar core structure with different substituents.
Uniqueness
6,8-Dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid is unique due to the specific positioning of its methoxy groups and carboxylic acid group, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C13H16O4 |
|---|---|
Peso molecular |
236.26 g/mol |
Nombre IUPAC |
6,8-dimethoxy-1,2,3,4-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C13H16O4/c1-16-10-5-8-3-4-9(13(14)15)6-11(8)12(7-10)17-2/h5,7,9H,3-4,6H2,1-2H3,(H,14,15) |
Clave InChI |
ATIBMIAIZFMEQW-UHFFFAOYSA-N |
SMILES canónico |
COC1=CC2=C(CC(CC2)C(=O)O)C(=C1)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(2,4-Dioxo-8-thia-1,3-diazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B11872211.png)
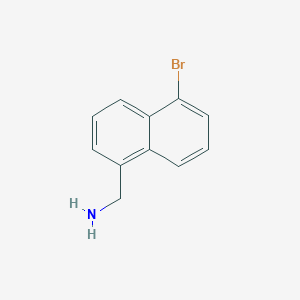
![N-(9-Oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-7-yl)acetamide](/img/structure/B11872220.png)
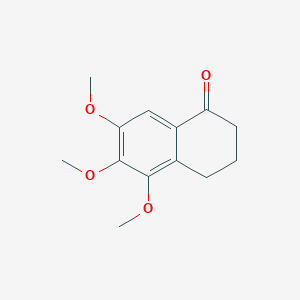
![[2,4'-Bipyridine]-3,3'-dicarboxylic acid](/img/structure/B11872228.png)

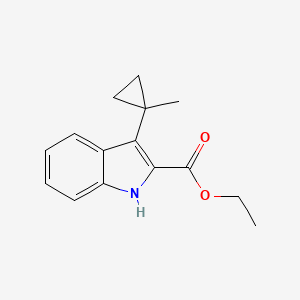
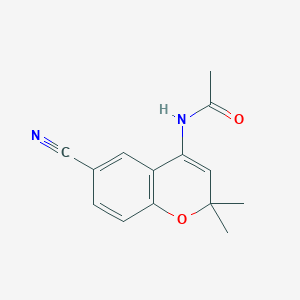

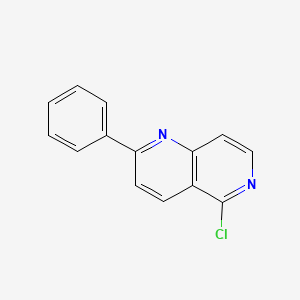
![5-Cyclohexyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-amine](/img/structure/B11872268.png)


